molecular formula C7H9BrN2OS B8516425 2-Bromo-4-isobutyramidothiazole

2-Bromo-4-isobutyramidothiazole

Cat. No. B8516425
M. Wt: 249.13 g/mol
InChI Key: BXWPLMHVKPCGJV-UHFFFAOYSA-N
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Patent
US04148904

Procedure details

A solution of isobutyryl chloride (4.15 ml, 40 mM) in pyridine (50 ml) was cooled to 0° C. and treated portionwise with 4-amino-2-bromothiazole hydrobromide (7.8 g, 30 mM). After stirring for 1 h. the reaction mixture was poured onto 20% aqueous sodium acetate solution (500 ml) and extracted with chloroform (3×200 ml). The combined organic layers were dried and the solvents removed under reduced pressure to yield an oil which eventually crystallised. Recrystallisation from 60°-80° petroleum ether gave the title compound (2 g, 20%). mp: 95° (Found: C, 34.1; H, 3.8; N, 11.3. C7H9BrN2OS requires C, 33.7; H, 3.6; N, 11.2%).
Quantity
4.15 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
20%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[CH:2]([CH3:4])[CH3:3].Br.[NH2:8][C:9]1[N:10]=[C:11]([Br:14])[S:12][CH:13]=1.C([O-])(=O)C.[Na+]>N1C=CC=CC=1>[Br:14][C:11]1[S:12][CH:13]=[C:9]([NH:8][C:1](=[O:5])[CH:2]([CH3:4])[CH3:3])[N:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.15 mL
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
Br.NC=1N=C(SC1)Br
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h. the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×200 ml)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CUSTOM
Type
CUSTOM
Details
the solvents removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield an oil which
CUSTOM
Type
CUSTOM
Details
eventually crystallised
CUSTOM
Type
CUSTOM
Details
Recrystallisation from 60°-80° petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1SC=C(N1)NC(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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